Cobalt(II) hexafluoroacetylacetonate hydrate

Description

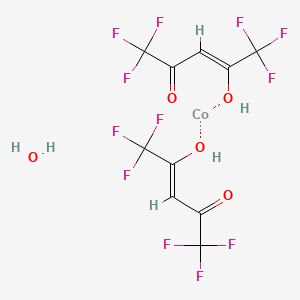

Structure

3D Structure of Parent

Properties

IUPAC Name |

cobalt;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H2F6O2.Co.H2O/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;;/h2*1,12H;;1H2/b2*2-1-;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POHWVOSIFCILEF-SUXDNRKISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.O.[Co] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.O.[Co] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6CoF12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206986-92-7 | |

| Record name | Cobalt(II) hexafluoroacetylacetonate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Structural Characterization and Elucidation of Coordination Geometry

Single-Crystal X-ray Diffraction Studies for Molecular and Supramolecular Architecture

Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com For Cobalt(II) hexafluoroacetylacetonate hydrate (B1144303), this method provides unambiguous insights into the molecular structure, the geometry of the cobalt coordination sphere, and the way individual molecules assemble to form the crystal lattice. nih.gov Studies on related adducts, such as with ethylenediamine, reveal a monomeric structure, which serves as a foundational model for understanding the core Co(hfac)₂ unit. nih.gov

The hydrate form of Cobalt(II) hexafluoroacetylacetonate implies the presence of water molecules integrated into the crystal structure. These water molecules are critical in dictating the supramolecular architecture through intermolecular interactions, most notably hydrogen bonding. The hydrogen atoms of the coordinated water molecules can act as donors, forming hydrogen bonds with the oxygen or fluorine atoms of the hexafluoroacetylacetonate ligands on adjacent molecules. These interactions link the individual complex units into a stable, extended network. The highly electronegative fluorine atoms on the trifluoromethyl groups of the hfac ligand can also participate in weaker intermolecular contacts, further influencing the crystal packing arrangement.

In the common dihydrate form, [Co(hfac)₂(H₂O)₂], single-crystal X-ray diffraction studies reveal that the Cobalt(II) ion is situated in a distorted octahedral coordination environment. The geometry is defined by two bidentate hexafluoroacetylacetonate (hfac) ligands and two water molecules. The four oxygen atoms from the two chelating hfac ligands typically occupy the equatorial plane, while the two water molecules are positioned in the axial sites. This arrangement leads to a pseudo-octahedral geometry. nih.gov Distortions from ideal octahedral symmetry are common and arise from the constrained bite angle of the bidentate hfac ligand and potential steric hindrance between the bulky trifluoromethyl groups. Bond lengths and angles determined from diffraction data provide precise quantification of these distortions.

Powder X-ray Diffraction for Bulk Structural Analysis

Powder X-ray Diffraction (PXRD) is an indispensable tool for the analysis of bulk, polycrystalline samples of Cobalt(II) hexafluoroacetylacetonate hydrate. mdpi.com This technique is used to confirm the identity and phase purity of a synthesized batch of the material. The resulting diffraction pattern, a plot of diffraction intensity versus the diffraction angle (2θ), serves as a unique fingerprint for the specific crystalline phase. researchgate.net By comparing the experimental pattern to a reference pattern calculated from single-crystal data or a standard database, one can verify the formation of the desired compound and detect the presence of any crystalline impurities or different hydrated forms.

Vibrational Spectroscopic Investigations (e.g., Infrared Spectroscopy) for Ligand Coordination Modes

Infrared (IR) spectroscopy probes the vibrational modes of molecules and is highly sensitive to changes in chemical bonding. For this compound, IR spectroscopy is used to confirm the coordination of the hexafluoroacetylacetonate ligand to the cobalt center. nih.gov Upon chelation, the characteristic vibrational frequencies of the ligand are altered. The strong absorptions associated with the C=O and C=C stretching modes in the free ligand, typically found in the 1600-1700 cm⁻¹ region, shift to lower frequencies in the complex due to the delocalization of electron density within the chelate ring upon coordination to Co(II). Furthermore, the presence of coordinated water molecules is confirmed by a broad absorption band in the 3200-3500 cm⁻¹ region, corresponding to the O-H stretching vibrations.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| ν(O-H) | ~3200-3500 | Stretching of coordinated water molecules |

| ν(C=O) / ν(C=C) | ~1500-1650 | Coupled carbonyl and C=C stretching in the chelate ring |

| ν(C-CF₃) | ~1100-1250 | Stretching of the C-CF₃ bonds |

| ν(Co-O) | ~400-600 | Stretching of the cobalt-oxygen bonds |

Electronic Absorption Spectroscopy (UV-Vis) for d-d Transitions and Electronic Structure

Electronic absorption (UV-Vis) spectroscopy provides information about the electronic structure of the Cobalt(II) center. As a d⁷ metal ion in a high-spin octahedral or pseudo-octahedral field, Co(II) complexes typically exhibit characteristic d-d electronic transitions. nih.gov These transitions, which involve the promotion of electrons between d-orbitals, are spin-allowed and give the compound its color. For an octahedral Co(II) complex, three transitions are theoretically possible, arising from the ⁴T₁g(F) ground state. The spectrum of this compound in the visible region is usually dominated by a broad absorption band corresponding to the ⁴T₁g(F) → ⁴T₁g(P) transition, often showing some structure due to the distorted symmetry of the coordination sphere.

| Electronic Transition | Typical Wavelength Range (nm) | Region |

|---|---|---|

| ⁴T₁g(F) → ⁴T₂g(F) | ~1000-1200 | Near-Infrared (NIR) |

| ⁴T₁g(F) → ⁴A₂g(F) | ~600-700 | Visible |

| ⁴T₁g(F) → ⁴T₁g(P) | ~500-550 | Visible |

Thermal Analysis (e.g., Thermogravimetric Analysis, Differential Scanning Calorimetry) for Decomposition Pathways and Volatility Assessment

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning calorimetry (DSC), are employed to investigate the thermal stability, decomposition pathway, and volatility of this compound. nih.gov TGA measures the change in mass of a sample as a function of temperature. A typical TGA thermogram for the hydrate shows a multi-step decomposition process. The first mass loss, occurring at lower temperatures, corresponds to the removal of the coordinated water molecules (dehydration). rsc.orgresearchgate.net At higher temperatures, subsequent mass loss events are attributed to the decomposition and volatilization of the anhydrous Co(hfac)₂ complex. nih.gov DSC complements TGA by measuring the heat flow associated with these thermal events, identifying them as endothermic (e.g., dehydration, melting, vaporization) or exothermic (e.g., oxidative decomposition). The compound's relatively high volatility at moderate temperatures makes it a promising precursor for Chemical Vapor Deposition (CVD) applications. nih.govnih.gov The reported melting point is approximately 197 °C, at which decomposition also occurs. sigmaaldrich.com

| Temperature Range (°C) | Thermal Event | Technique | Observation |

|---|---|---|---|

| ~100-150 | Dehydration | TGA/DSC | Endothermic mass loss corresponding to water molecules |

| ~197 | Melting/Decomposition | DSC | Endothermic peak indicating phase change and onset of decomposition |

| >200 | Decomposition/Volatilization | TGA | Significant mass loss due to sublimation and/or decomposition of the Co(hfac)₂ moiety |

Electronic Structure and Coordination Chemistry Principles in Cobalt Ii Hexafluoroacetylacetonate Systems

Application of Crystal Field Theory and Ligand Field Theory

Crystal Field Theory (CFT) and its more sophisticated successor, Ligand Field Theory (LFT), offer valuable insights into the electronic properties of transition metal complexes like Cobalt(II) hexafluoroacetylacetonate hydrate (B1144303). These theories focus on the electrostatic interactions between the central metal ion and the surrounding ligands, leading to the splitting of the d-orbitals.

In an octahedral coordination environment, such as that in Cobalt(II) hexafluoroacetylacetonate dihydrate, [Co(hfac)₂(H₂O)₂], the five degenerate d-orbitals of the Co(II) ion are split into two energy levels: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²). The energy difference between these sets is known as the ligand field splitting energy, or Δo. The magnitude of Δo is influenced by several factors:

Nature of the Ligand: The position of a ligand in the spectrochemical series determines its ability to cause d-orbital splitting. Ligands that induce a large splitting are termed strong-field ligands, while those causing a small splitting are weak-field ligands. wikipedia.orgunacademy.com The acetylacetonate (B107027) (acac) ligand is generally considered a weak-field ligand. stackexchange.comeduncle.com The hexafluoroacetylacetonate (hfac) ligand, with its electron-withdrawing trifluoromethyl groups, is an even weaker field ligand than acac. This is because the high electronegativity of the fluorine atoms pulls electron density away from the oxygen donor atoms, reducing their ability to donate to the metal and thus causing a smaller Δo.

Oxidation State of the Metal Ion: A higher oxidation state on the metal ion leads to a greater attraction for the ligands, resulting in a larger Δo. wikipedia.org

Size and Principal Quantum Number of the Metal Ion: For a given group, Δo increases down the group (3d < 4d < 5d) due to the more diffuse nature of the d-orbitals, which allows for better overlap with ligand orbitals.

Geometry of the Complex: The coordination geometry significantly affects the d-orbital splitting pattern. For instance, the splitting in a tetrahedral complex (Δt) is considerably smaller than in an octahedral complex, with Δt ≈ 4/9 Δo. allen.in

The table below summarizes the key factors influencing the ligand field splitting energy.

| Factor | Influence on Δo | Rationale |

| Ligand Strength | Strong-field ligands increase Δo | Greater electrostatic repulsion and/or covalent interaction with the metal d-orbitals. |

| Metal Oxidation State | Higher oxidation state increases Δo | Increased attraction between the metal cation and the ligands, leading to shorter bond lengths and stronger interactions. |

| Principal Quantum Number of Metal | Δo increases down a group (3d < 4d < 5d) | Larger and more diffuse d-orbitals result in better overlap with ligand orbitals. |

| Coordination Geometry | Δo (octahedral) > Δt (tetrahedral) | The number and arrangement of ligands directly impact the pattern and magnitude of d-orbital splitting. |

The spin state of a transition metal complex is determined by the balance between the ligand field splitting energy (Δo) and the mean pairing energy (P), which is the energy required to pair two electrons in the same orbital. For a Co(II) ion, which has a d⁷ electron configuration, two possible spin states exist in an octahedral field:

High-Spin (S = 3/2): When Δo is smaller than the pairing energy (Δo < P), it is energetically more favorable for the electrons to occupy the higher-energy eg orbitals rather than pairing up in the lower-energy t₂g orbitals. The resulting electron configuration is (t₂g)⁵(eg)². This configuration has three unpaired electrons, leading to a quartet ground state.

Low-Spin (S = 1/2): When Δo is larger than the pairing energy (Δo > P), the energy cost of promoting an electron to the eg orbitals is greater than the pairing energy. Consequently, the electrons will fill the t₂g orbitals first, leading to the configuration (t₂g)⁶(eg)¹. This configuration has one unpaired electron, resulting in a doublet ground state.

Given that the hexafluoroacetylacetonate and water ligands are relatively weak-field ligands, the Δo in Cobalt(II) hexafluoroacetylacetonate hydrate is expected to be small. Therefore, the complex is anticipated to be high-spin. Experimental studies on the related compound, bis(acetylacetonate)diaquacobalt(II), have confirmed a high-spin d⁷ configuration. umich.edu

Spin Crossover (SCO) is a phenomenon where a complex can transition between high-spin and low-spin states in response to external stimuli such as temperature, pressure, or light. This transition is possible when the ligand field splitting energy (Δo) is very close to the pairing energy (P). While spin crossover is well-documented for some Co(II) complexes, it is less common than in Fe(II) systems. researchgate.net For this compound, a stable high-spin configuration is generally expected, and significant spin crossover phenomena are not typically observed under normal conditions.

The following table outlines the characteristics of high-spin and low-spin d⁷ octahedral complexes.

| Property | High-Spin | Low-Spin |

| Condition | Δo < P | Δo > P |

| Electron Configuration | (t₂g)⁵(eg)² | (t₂g)⁶(eg)¹ |

| Unpaired Electrons | 3 | 1 |

| Spin State (S) | 3/2 (Quartet) | 1/2 (Doublet) |

| Magnetic Behavior | Paramagnetic | Paramagnetic |

| Associated Ligands | Weak-field | Strong-field |

For a high-spin d⁷ Co(II) complex with the configuration (t₂g)⁵(eg)², the eg orbitals are symmetrically occupied with one electron in each (dx²-y² and dz²). However, the t₂g orbitals are asymmetrically occupied (two paired, one unpaired). This can lead to a weaker Jahn-Teller distortion compared to cases with eg degeneracy. wikipedia.org Some sources suggest that a Jahn-Teller effect is not expected for high-spin d⁷ complexes. doubtnut.comaskfilo.comaskiitians.com However, distortions in such systems can still occur due to other factors or a pseudo-Jahn-Teller effect. In the case of low-spin d⁷ Co(II) complexes, the (t₂g)⁶(eg)¹ configuration has an odd number of electrons in the eg orbitals, making it susceptible to a strong Jahn-Teller distortion. wikipedia.org

In the solid state, the crystal structure of trans-diaquabis(hexafluoroacetylacetonato)cobalt(II) reveals a distorted octahedral geometry around the cobalt center, which could be a manifestation of these electronic effects.

Influence of Ligand Substitution (e.g., Fluorination) on Electronic Properties

The substitution of hydrogen atoms with fluorine atoms on the acetylacetonate ligand has a profound impact on the electronic properties of the resulting complex. The trifluoromethyl (-CF₃) group is a very strong electron-withdrawing group due to the high electronegativity of fluorine. nih.gov

This has several key consequences for this compound:

Reduced Ligand Basicity: The inductive effect of the CF₃ groups withdraws electron density from the acetylacetonate backbone, including the coordinating oxygen atoms. This reduces the basicity (σ-donor capability) of the hfac ligand compared to the acac ligand.

Weaker Ligand Field: A weaker σ-donor ligand interacts less strongly with the metal d-orbitals, resulting in a smaller ligand field splitting energy (Δo). rsc.org This further favors the high-spin configuration for the Co(II) center.

Increased Lewis Acidity of the Metal Center: The electron-withdrawing nature of the hfac ligands makes the cobalt center more electron-deficient and thus a stronger Lewis acid. wikipedia.orgwikipedia.org This can enhance its interaction with other Lewis bases.

The table below compares the expected electronic effects of the acetylacetonate and hexafluoroacetylacetonate ligands on a Co(II) center.

| Property | Acetylacetonate (acac) | Hexafluoroacetylacetonate (hfac) |

| Substituent Effect | Methyl groups are weakly electron-donating. | Trifluoromethyl groups are strongly electron-withdrawing. |

| Ligand Basicity | Higher | Lower |

| Ligand Field Strength | Stronger (relative to hfac) | Weaker |

| Δo Value | Larger | Smaller |

| Favored Spin State | High-spin | High-spin (more strongly favored) |

| Metal Center Lewis Acidity | Lower | Higher |

Advanced Magnetic Properties and Molecular Magnetism Studies

Design and Characterization of Single-Molecule Magnets (SMMs) and Single-Chain Magnets (SCMs) Incorporating Cobalt(II)

For instance, mononuclear Co(II) complexes with distorted octahedral geometry have been successfully synthesized by reacting Co(hfac)₂ with different axial ligands such as acetonitrile (MeCN), 4-styrylpyridine (Spy), 5,6-dimethylbenzimidazole (MBIm), and N,N-dimethylformamide (DMF). doi.org Another example is the reaction of Co(hfac)₂·2H₂O with a 2,2-bis(1-oxyl-3-oxide-4,4,5,5-tetramethylimidazolinyl) biradical to form a binuclear cobalt–radical complex. mdpi.com The resulting molecules can exhibit slow relaxation of magnetization, a key characteristic of SMMs. doi.org When these molecular units are linked into one-dimensional arrays, they can form SCMs. The characterization of these materials confirms that the magnetic properties are highly dependent on the coordination environment created by the hfac ligands and the additional axial ligands.

Magnetic Anisotropy and Zero-Field Splitting (D-values) Analysis

High-spin Co(II) ions in an octahedral environment are excellent candidates for creating magnets with significant magnetic anisotropy. mdpi.com This anisotropy is quantified by the zero-field splitting (ZFS) parameter, D. A positive D-value indicates easy-plane anisotropy, while a negative value signifies easy-axis (Ising-type) anisotropy, which is crucial for SMM behavior. rsc.orgufl.edu

In many mononuclear octahedral Co(II) complexes derived from Co(hfac)₂, the magnetic anisotropy is of the easy-plane type, characterized by large, positive D-values. doi.orgmdpi.com Theoretical and magnetic studies on a series of [Co(hfac)₂(L)₂] complexes (where L is an axial ligand) have consistently shown positive D-values, indicating that the magnetic moment prefers to align in a plane rather than along a specific axis. doi.org For example, the complex {Co(II)(hfac)₂·MNSP}, where MNSP is a merocyanine form of spiropyran, was found to have a positive ZFS parameter of +20.1 cm⁻¹. rsc.org

The magnitude and sign of D are highly sensitive to distortions in the coordination geometry. mdpi.comrsc.org Even subtle changes in the ligand field, introduced by different axial ligands, can tune the magnetic anisotropy. doi.org

| Complex | D-value (cm⁻¹) | Type of Anisotropy | Reference |

|---|---|---|---|

| [Co(hfac)₂(MeCN)₂] | Positive | Easy-plane | doi.org |

| [Co(hfac)₂(Spy)₂] | Positive | Easy-plane | doi.org |

| [Co(hfac)₂(MBIm)₂] | Positive | Easy-plane | doi.org |

| [Co(hfac)₂(DMF)₂] | Positive | Easy-plane | doi.org |

| {Co(II)(hfac)₂·MNSP} | +20.1 | Easy-plane | rsc.org |

Dynamics of Magnetization Relaxation Mechanisms

Complexes derived from Cobalt(II) hexafluoroacetylacetonate often exhibit slow magnetic relaxation, particularly under an applied external magnetic field. This behavior is characteristic of field-induced SMMs or Single-Ion Magnets (SIMs). doi.orgrsc.org The relaxation of magnetization back to its equilibrium state after a magnetic field is removed is governed by several mechanisms.

At higher temperatures, the magnetization relaxes through thermally activated processes. The two primary mechanisms are the Orbach and Raman processes. mdpi.comrsc.org The Orbach process involves the absorption of a phonon to excite the spin to a real higher-energy state, from which it can relax back down to both the initial and final states. The Raman process involves the inelastic scattering of phonons, where the spin is excited to a virtual state. mdpi.com

These processes contribute to the effective energy barrier for spin reversal (Ueff). doi.org For SMMs, a large Ueff is desirable as it allows the magnetic information to be retained at higher temperatures. nih.gov In many Co(II) systems, the Raman process is found to be the dominant relaxation mechanism over a wide temperature range. mdpi.comrsc.org

At very low temperatures, magnetization can relax through a quantum mechanical process known as Quantum Tunneling of Magnetization (QTM). nih.gov This allows the magnetic moment to tunnel through the energy barrier rather than having to go over it via thermal activation. For Kramers ions like Co(II) (which have a half-integer spin), QTM is typically suppressed in the absence of an external magnetic field. However, factors like hyperfine or dipolar interactions can cause mixing of the spin states, allowing QTM to occur. mdpi.com The application of a small DC magnetic field can often suppress QTM, allowing the slower, thermally activated relaxation processes to be observed. mdpi.comnih.gov The sudden collapse of a hysteresis loop near a zero field is a common indicator of QTM. nih.gov

Investigation of Intra- and Intermolecular Magnetic Interactions (e.g., Ferromagnetic, Antiferromagnetic)

The magnetic behavior of materials based on Cobalt(II) hexafluoroacetylacetonate is not only determined by the properties of the individual molecules (single-ion anisotropy) but also by the magnetic interactions between them. These interactions can be intramolecular (within a multi-metallic molecule) or intermolecular (between neighboring molecules).

Antiferromagnetic Interactions: These interactions occur when neighboring spins align in opposite directions. Strong antiferromagnetic exchange has been observed in a binuclear cobalt-radical complex synthesized from Co(hfac)₂·2H₂O. mdpi.com In this complex, the temperature dependence of the magnetic susceptibility indicated a strong antiferromagnetic coupling between the Co(II) ions and the bridging nitroxyl biradical. mdpi.com The presence of strong antiferromagnetic interactions can be inferred when the magnetization at low temperatures and high fields does not reach the expected saturation value for non-interacting spins. mdpi.com

Ferromagnetic Interactions: These interactions involve the parallel alignment of neighboring spins. While less commonly reported for hfac-based Co(II) complexes, the related anhydrous tetramer [Co(acac)₂]₄ (where acac is acetylacetonate) exhibits ferromagnetic interactions at low temperatures. wikipedia.org The nature and strength of these interactions are highly dependent on the distances and angles between the magnetic centers, which are dictated by the crystal packing and the specific ligands used.

Experimental Techniques for Magnetic Characterization

A comprehensive understanding of the magnetic properties of Cobalt(II) hexafluoroacetylacetonate complexes requires a suite of advanced experimental techniques. nih.govacs.orgnih.gov

Direct Current (DC) and Alternating Current (AC) Magnetometry: DC magnetic susceptibility measurements as a function of temperature and applied field provide fundamental information about the spin state, magnetic anisotropy, and magnetic interactions. doi.orgnih.gov AC susceptibility measurements are crucial for studying the dynamics of magnetization relaxation, allowing for the determination of the energy barrier (Ueff) and the identification of SMM behavior. doi.orgmdpi.com

High-Frequency and -Field Electron Paramagnetic Resonance (HFEPR): HFEPR is a powerful spectroscopic technique used to directly probe the zero-field splitting parameters (D and the rhombicity parameter, E). rsc.orgrsc.orgacs.org By using multiple high frequencies and fields, it can accurately determine both the magnitude and sign of D. acs.orgnationalmaglab.org

Single-Crystal Synchrotron X-ray Diffraction: This technique provides precise atomic coordinates, which are essential for correlating the molecular structure with the observed magnetic properties. Low-temperature diffraction can reveal subtle structural changes that impact magnetism. nih.govacs.org

Polarized Neutron Diffraction (PND): PND is a unique tool that can map the magnetization density within a molecule. It allows for the direct determination of the orientation of the magnetic axes and provides a quantitative measure of the magnetic anisotropy. nih.govacs.orgornl.gov

Superconducting Quantum Interference Device (SQUID) Magnetometry: SQUID magnetometers are highly sensitive instruments used for both AC and DC magnetic measurements, capable of detecting the very small magnetic moments of single crystals. mdpi.comufl.edu

Other Techniques: Other methods like Vibrating Sample Magnetometry (VSM) are used for bulk magnetic measurements, while specialized techniques such as First-Order Reversal Curve (FORC) analysis can be used to characterize magnetic interactions and switching behavior. aip.org Paramagnetic Nuclear Magnetic Resonance (NMR) spectroscopy can also provide insights into the magnetic properties in solution. nih.gov

Static (DC) Magnetic Susceptibility Measurements

Direct current (DC) magnetic susceptibility measurements are fundamental in characterizing the magnetic nature of a material. For cis-[Co(hfac)₂(H₂O)₂], these measurements provide insight into the magnetic anisotropy and the ground state of the Co(II) ion.

The temperature dependence of the magnetic susceptibility (χ) multiplied by temperature (T), χT, for a powdered sample of cis-[Co(hfac)₂(H₂O)₂] was measured. At room temperature, the χT value is significantly higher than the spin-only value expected for a high-spin Co(II) ion (S = 3/2), indicating a substantial orbital contribution to the magnetic moment. As the temperature is lowered, the χT product gradually decreases, a behavior characteristic of systems with significant magnetic anisotropy.

Analysis of the DC magnetic data, in conjunction with theoretical modeling, indicates the presence of an easy-axis of magnetic anisotropy. rsc.org This means that the magnetic moment preferentially aligns along a specific crystallographic direction. Furthermore, the analysis reveals a significant rhombic component to the magnetic anisotropy, indicating that the magnetic properties are not symmetric around the easy axis. rsc.org The magnetization versus field (M vs. H) data at low temperatures does not reach saturation at high magnetic fields, which is another hallmark of a system with considerable magnetic anisotropy.

A detailed analysis of the static magnetic field data was performed using the parametric Griffith Hamiltonian for high-spin Co(II), supported by ab initio calculations. rsc.org This comprehensive approach allowed for the determination of the crystal field parameters and g-factors. The results from this analysis confirm the presence of a tri-axial anisotropy with a negative axial component. rsc.org

Table 1: Selected DC Magnetic Susceptibility Data for cis-[Co(hfac)₂(H₂O)₂] (Illustrative data based on descriptive findings)

| Temperature (K) | χT (cm³ K mol⁻¹) | Magnetization (μB) at 5T |

| 300 | > 3.0 | - |

| 100 | ~2.5 | - |

| 2 | < 2.0 | ~2.5 |

Dynamic (AC) Magnetic Susceptibility Measurements

Dynamic, or alternating current (AC), magnetic susceptibility measurements are crucial for probing the relaxation dynamics of the magnetization, a key feature of single-molecule magnets. For cis-[Co(hfac)₂(H₂O)₂], AC measurements reveal that under a static DC magnetic field, the compound exhibits slow paramagnetic relaxation. rsc.org

In the absence of an external DC field, no out-of-phase (χ'') AC susceptibility signal is observed. This is attributed to fast quantum tunneling of magnetization (QTM), a phenomenon where the magnetization can reverse its direction through a quantum mechanical process without needing to overcome the thermal energy barrier.

However, upon the application of a DC magnetic field, a distinct frequency-dependent AC susceptibility signal emerges. rsc.org This indicates that the application of the external field suppresses the efficiency of QTM, allowing for the observation of thermally activated relaxation processes. This behavior is characteristic of a field-induced single-ion magnet.

The relaxation dynamics were analyzed to understand the underlying mechanisms. It was demonstrated that at low temperatures, the relaxation is dominated by a direct one-phonon process. As the temperature increases, the contribution from a two-phonon Raman process becomes more significant. rsc.org

Table 2: Frequency Dependence of the Out-of-Phase (χ'') AC Susceptibility for cis-[Co(hfac)₂(H₂O)₂] under an Applied DC Field (Illustrative data based on descriptive findings)

| Frequency (Hz) | Temperature of χ'' peak (K) |

| 10 | Lower |

| 100 | |

| 1000 | Higher |

High-Field Electron Paramagnetic Resonance (HFEPR) Spectroscopy

High-Field Electron Paramagnetic Resonance (HFEPR) spectroscopy is a powerful technique for directly probing the electronic structure and determining the zero-field splitting (ZFS) parameters of paramagnetic species. For high-spin Co(II) complexes, which often exhibit large ZFS, HFEPR is particularly valuable.

While specific HFEPR data for cis-[Co(hfac)₂(H₂O)₂] is not extensively detailed in the primary literature, EPR spectra were obtained for powdered samples of a diluted analogue, cis-[Co₀.₀₂Zn₀.₉₈(hfac)₂(H₂O)₂]. rsc.org The analysis of these EPR spectra was conducted in conjunction with the DC magnetic data to provide a comprehensive understanding of the electronic structure. rsc.org

The combined analysis confirmed the nature of the magnetic anisotropy, including the presence of a significant rhombic component, which is consistent with the findings from the DC magnetic susceptibility measurements. rsc.org The use of a diluted sample helps to minimize the effects of intermolecular interactions, allowing for a more precise determination of the single-ion properties. HFEPR studies on similar hexa-coordinated high-spin Co(II) complexes have demonstrated the ability of this technique to accurately determine the ZFS parameters (D and E), which are crucial for understanding the origin of the slow magnetic relaxation.

Table 3: Illustrative HFEPR Parameters for a High-Spin Co(II) Complex with Similar Coordination

| Parameter | Value |

| D (axial ZFS) | Negative |

| E (rhombic ZFS) | Non-zero |

| g-factors | Anisotropic |

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating transition metal complexes due to its favorable balance of accuracy and computational cost. It is extensively used to model the properties of Cobalt(II) hexafluoroacetylacetonate hydrate (B1144303) and its derivatives.

DFT calculations are employed to predict the most stable three-dimensional arrangement of atoms in Cobalt(II) hexafluoroacetylacetonate hydrate, a process known as geometry optimization. For this complex, a distorted octahedral coordination geometry around the Co(II) ion is typically predicted. The central cobalt ion is coordinated to four oxygen atoms from two bidentate hexafluoroacetylacetonate (hfac) ligands in the equatorial plane and two oxygen atoms from water molecules in the axial positions.

The optimization process involves calculating the forces on each atom and iteratively adjusting their positions until a minimum energy structure is found. These calculations can accurately predict key structural parameters. The substitution of hydrogen atoms in the acetylacetonate (B107027) ligand with highly electronegative fluorine atoms in the hfac ligand influences the bond lengths and angles. The strong electron-withdrawing effect of the trifluoromethyl (-CF₃) groups can lead to a slight elongation of the Co-O bonds compared to non-fluorinated analogues like Cobalt(II) acetylacetonate.

Table 1: Representative Predicted Structural Parameters for Octahedral Co(II) β-diketonate Complexes from DFT Calculations

| Parameter | Typical Calculated Value (Å/°) |

| Co-O (hfac) bond length | 2.05 - 2.10 Å |

| Co-O (water) bond length | 2.10 - 2.18 Å |

| O-Co-O (hfac, bite angle) | ~90° |

| O-Co-O (axial) | ~180° |

Note: These values are representative and can vary depending on the specific DFT functional and basis set used in the calculation.

DFT provides a detailed picture of the electronic structure, which is fundamental to understanding the chemical behavior and physical properties of the complex. Analysis of the molecular orbitals (MOs) reveals the nature of the bonding between the cobalt ion and the ligands. The interaction involves σ-donation from the oxygen lone pairs of the hfac and water ligands to the empty d-orbitals of the Co(II) ion.

The presence of the electron-withdrawing -CF₃ groups on the hfac ligand significantly impacts the electronic properties. It lowers the energy of the ligand's molecular orbitals, affecting the charge distribution within the molecule. Natural Bond Orbital (NBO) analysis, a common post-processing step in DFT calculations, can quantify the charge on each atom. This analysis typically shows a significant positive charge on the cobalt center and negative charges on the oxygen atoms, confirming the ionic character of the Co-O bonds, which are also shown to have significant covalent contributions. The fluorine atoms pull electron density away from the chelate ring, making the cobalt center more electrophilic.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the reactivity and electronic spectra. In these complexes, the HOMO and LUMO are often dominated by Co(II) d-orbitals, and the energy difference between them (the HOMO-LUMO gap) is a key parameter related to the chemical stability and the energy of the lowest electronic transitions.

DFT calculations are instrumental in predicting and interpreting spectroscopic data. Furthermore, they are a primary tool for investigating the magnetic properties of Co(II) complexes, which are of great interest for single-molecule magnet (SMM) applications. High-spin Co(II) in an octahedral environment has an orbitally degenerate ground state, which leads to significant magnetic anisotropy through spin-orbit coupling.

Computational methods can predict the zero-field splitting (ZFS) parameters, D (axial) and E (rhombic), which quantify the magnetic anisotropy. For a complex to function as an SMM, a large and negative D value (easy-axis anisotropy) is generally desired. However, many octahedral Co(II) complexes, including derivatives of Co(hfac)₂, exhibit easy-plane magnetic anisotropy, characterized by a large positive D value. researchgate.net Theoretical studies on related [Co(hfac)₂(L)₂] systems (where L is an axial ligand) show that the nature of the axial ligands plays a crucial role in tuning the sign and magnitude of D. researchgate.net DFT calculations can systematically model these effects by varying the axial ligands and correlating the changes with the predicted ZFS parameters.

Table 2: Typical DFT-Calculated Magnetic Parameters for Octahedral High-Spin Co(II) Complexes

| Parameter | Description | Typical Calculated Value Range |

| D | Axial zero-field splitting | -100 to +150 cm⁻¹ |

| E | Rhombic zero-field splitting | 0 to >10 cm⁻¹ |

| g-tensor components (gₓ, gᵧ, g₂) | Anisotropic g-values | 2.0 - 2.8 (axial components can be higher) |

Ab Initio Quantum Chemical Methods (e.g., CASSCF, CASPT2, RASSI-SO) for Single-Ion Anisotropy and Exchange Coupling

While DFT is a powerful tool, for a more rigorous and accurate description of the electronic structure and magnetic anisotropy of multi-electron systems like Co(II) complexes, ab initio (from first principles) methods are often required. These methods are computationally more demanding but can handle the multi-reference character of the d-electron states.

The Complete Active Space Self-Consistent Field (CASSCF) method is employed to obtain a correct description of the electronic ground and excited states that arise from the d-orbital manifold. rsc.org This is followed by N-Electron Valence state Perturbation Theory (CASPT2) to include dynamic electron correlation, which provides more accurate energy levels. rsc.org Finally, the State Interaction with Spin-Orbit coupling (RASSI-SO) method is used to calculate the effects of spin-orbit coupling, which mixes the different electronic states and is the origin of magnetic anisotropy and ZFS. rsc.org

This multi-step approach provides a detailed breakdown of how the ligand field environment, created by the hfac and water ligands, splits the d-orbitals. It calculates the energies of the ground and excited quartet and doublet states and then determines how spin-orbit coupling mixes these states to produce the final ground state with its characteristic magnetic anisotropy. These high-level calculations have shown that for octahedral Co(II) complexes, the sign of the D value is extremely sensitive to small geometric distortions and the nature of the ligand field, particularly the relative strengths of the axial and equatorial ligands. rsc.org

Computational Modeling of Reaction Mechanisms and Energetics

Computational modeling is also used to investigate the chemical reactivity of this compound, including ligand exchange reactions and thermal decomposition pathways. By mapping the potential energy surface, researchers can identify transition states and calculate activation energy barriers, providing insights into reaction kinetics and mechanisms.

For instance, DFT can be used to model the substitution of the axial water ligands with other donor molecules. The calculations would involve determining the energies of the reactant (dihydrate complex), the product (new adduct), and any intermediates or transition states. The calculated reaction energies can predict the thermodynamic favorability of the ligand exchange process. Such studies are crucial for understanding how the complex might interact with different chemical environments. nih.govmdpi.com

The thermal stability and decomposition mechanism are also amenable to computational study. Theoretical models can explore the energetics of breaking the Co-O bonds and the subsequent fragmentation of the hfac ligand. This can help to understand the mechanisms involved in processes like chemical vapor deposition (CVD), where Co(hfac)₂ is sometimes used as a precursor. Calculations can predict the initial steps of decomposition, such as the loss of water molecules, followed by the breakdown of the fluorinated ligand. rsc.org

Applications As Precursors in Advanced Material Synthesis and Deposition Techniques

Chemical Vapor Deposition (CVD) and Metal-Organic Chemical Vapor Deposition (MOCVD) Applications

Cobalt(II) hexafluoroacetylacetonate hydrate (B1144303) is a well-suited precursor for MOCVD processes due to its ability to be sublimated without decomposition, a critical property for delivering the metal-organic species to the reaction zone.

The use of cobalt(II) hexafluoroacetylacetonate dihydrate, [Co(hfa)₂·2H₂O], as a precursor in MOCVD has been successfully demonstrated for the deposition of cobalt oxide thin films. rsc.org Depending on the specific deposition conditions, it is possible to selectively grow different phases of cobalt oxide, namely cobalt(II) oxide (CoO) and cobalt(II,III) oxide (Co₃O₄). rsc.org These materials are of significant interest for applications in gas sensors, catalysts, electrochromic devices, and as high-temperature solar selective absorbers.

In a typical horizontal hot-wall MOCVD reactor, the precursor is heated to achieve a suitable evaporation rate, and the vapor is transported to the heated substrate by a carrier gas like Argon. The presence of an oxidizing agent, such as oxygen, in the gas stream is crucial for the formation of the oxide films.

The final properties of the deposited cobalt oxide films are highly dependent on the MOCVD process parameters. Key factors that influence the film's crystallinity, orientation, composition, and microstructure include substrate temperature, oxygen flow rate, and total pressure.

For instance, at lower substrate temperatures (around 350°C) and lower oxygen flow rates, the formation of the CoO phase is favored. Conversely, higher temperatures (around 500°C) and higher oxygen concentrations tend to result in the formation of the Co₃O₄ phase.

XRD analysis of the deposited films reveals that CoO films can be grown with a cubic structure and a preferred (100) orientation. rsc.org Co₃O₄ films, on the other hand, are often partially oriented along the (311) direction. rsc.org The mean crystallite size, as determined by the XRD line broadening, is also influenced by the deposition conditions.

Below is a data table summarizing the influence of deposition parameters on the properties of cobalt oxide films grown using Co(hfa)₂·2H₂O as a precursor.

| Parameter | Value | Resulting Film Phase | Crystallinity and Orientation |

| Substrate Temperature | 350-400°C | CoO | Cubic, (100) oriented crystals |

| Substrate Temperature | 450-500°C | Co₃O₄ | Partially oriented along (311) |

| Oxygen Flow Rate | Low | CoO | - |

| Oxygen Flow Rate | High | Co₃O₄ | - |

| Carrier Gas (Ar) Flow Rate | 100 sccm | CoO or Co₃O₄ | - |

| Total Pressure | 2-6 Torr | CoO or Co₃O₄ | - |

This table is a compilation of findings from MOCVD experiments.

While the selective deposition of cobalt and its oxides is a topic of significant interest in microelectronics and catalysis, specific methodologies and mechanistic studies detailing the use of cobalt(II) hexafluoroacetylacetonate hydrate for this purpose are not extensively reported. The principles of selective CVD rely on the differential reactivity of the precursor with different substrate surfaces. For example, a precursor might readily decompose and nucleate on a metallic surface while showing inhibited nucleation on a dielectric surface. This selectivity can be enhanced by the introduction of etchants or inhibitors that selectively remove or passivate nucleation sites on the non-growth areas.

Atomic Layer Deposition (ALD) Processes for Cobalt-Containing Materials

Atomic Layer Deposition (ALD) is a thin-film deposition technique that relies on self-limiting surface reactions to achieve atomic-level control over film thickness and conformality. While β-diketonate complexes, in general, are used as precursors in ALD processes, specific reports on the use of this compound for the ALD of cobalt-containing materials are scarce in the reviewed literature. google.comtue.nl The hydrate nature of this specific compound might present challenges in a typical ALD process, where water is often used as a co-reactant and its controlled introduction is critical.

Fabrication of Carbon Nanostructures (e.g., Carbon Nanotubes)

Cobalt is a well-known catalyst for the growth of carbon nanotubes (CNTs) via chemical vapor deposition. rsc.org The catalyst is typically introduced as nanoparticles, which serve as nucleation sites for the growth of the nanotubes from a carbon-containing feedstock. While various cobalt compounds can be used to prepare these catalytic nanoparticles, the direct use of this compound as the catalyst precursor for CNT fabrication is not prominently documented in the available scientific literature.

Development of Novel Hybrid and Composite Materials

The synthesis of hybrid and composite materials, which combine the properties of organic and inorganic components, is a rapidly growing field. Metal-organic frameworks (MOFs), a class of hybrid materials, are constructed from metal ions or clusters coordinated to organic ligands. While cobalt is a common metal center in MOFs, and β-diketonate ligands can be used in their synthesis, there is no specific mention in the reviewed literature of this compound being a primary building block for novel hybrid or composite materials. mdpi.comsemanticscholar.org

Correlations Between Precursor Structure and Resulting Material Characteristics

The molecular structure of the precursor, this compound, plays a pivotal role in determining the characteristics of the materials synthesized from it, particularly in chemical vapor deposition (MOCVD) processes. The key structural features of this precursor—the fluorinated hexafluoroacetylacetonate (hfac) ligands and the coordinated water molecules (hydrate)—directly influence its thermal properties, decomposition pathways, and ultimately, the composition, phase, and morphology of the deposited thin films.

The primary role of the hexafluoroacetylacetonate ligands is to impart volatility to the cobalt precursor. The presence of trifluoromethyl (CF₃) groups in the β-diketonate framework significantly reduces intermolecular interactions. This fluorination leads to a lower sublimation temperature compared to non-fluorinated analogues like cobalt(II) acetylacetonate (B107027), which is a critical factor for efficient and controlled delivery of the precursor in MOCVD systems. Research has shown that increasing the degree of fluorination in β-diketonate complexes generally enhances their volatility. For instance, studies on related cobalt complexes have demonstrated a successive reduction in the onset temperature of sublimation with an increasing degree of fluorination.

The water of hydration in the precursor molecule is another crucial structural element, especially when the target material is a cobalt oxide. The coordinated water molecules can act as an in-situ oxygen source during the thermal decomposition process. This can facilitate the formation of cobalt oxide phases (such as CoO or Co₃O₄) even in the absence of an external oxidizing agent, or it can influence the stoichiometry of the oxide film when one is used. The presence of these water ligands can, however, also lead to uncontrolled decomposition or premature reactions in some CVD processes if not carefully managed.

The interplay between the precursor's structural components and the deposition conditions dictates the final material properties. For example, using Cobalt(II) hexafluoroacetylacetonate dihydrate, it is possible to deposit either cubic CoO or partially oriented Co₃O₄ films by tuning the MOCVD parameters. The choice of precursor structure, therefore, provides a powerful tool for tailoring the characteristics of the resulting cobalt-containing materials for specific applications in electronics and magnetism. The magnetic properties of cobalt films, for instance, are highly dependent on their crystal structure (hcp vs. fcc), which can be influenced by the precursor and growth conditions.

The following table summarizes the key correlations between the structural features of cobalt β-diketonate precursors and the resulting material characteristics, based on findings from various research studies.

| Precursor Structural Feature | Influence on Precursor Properties | Impact on Resulting Material Characteristics |

| Hexafluoroacetylacetonate (hfac) Ligand | Increased volatility due to reduced intermolecular forces from CF₃ groups. Lower sublimation temperature compared to non-fluorinated analogues. | Enables lower deposition temperatures. May lead to fluorine incorporation in the film, which can alter its properties. |

| Water of Hydration (H₂O Ligands) | Can act as an internal oxygen source. May influence thermal stability and decomposition pathway. | Facilitates the deposition of cobalt oxide thin films (e.g., CoO, Co₃O₄). The phase and stoichiometry are dependent on deposition conditions. |

| Adduct Formation (e.g., with TMEDA) | Can improve thermal stability and volatility by preventing oligomerization. | Can lead to cleaner decomposition and potentially higher purity films. Affects the overall deposition kinetics. |

| Degree of Ligand Fluorination | Systematically alters thermal behavior, though trends can be complex. Generally, higher fluorination leads to higher volatility. | Can be used to tailor the level of fluorine impurities in the resulting material. Influences the formation of byproducts like hydrogen fluoride. |

Catalytic Roles and Mechanistic Investigations of Cobalt Ii Hexafluoroacetylacetonate Hydrate

Cobalt(II) hexafluoroacetylacetonate, as a representative cobalt(II) complex, is situated within a broader class of compounds recognized for their significant catalytic activities. The principles governing its catalytic behavior are often shared with other cobalt complexes, particularly those involving cobalt(II) centers and related β-diketonate ligands. These catalysts are instrumental in a variety of chemical transformations, spanning both homogeneous and heterogeneous systems.

Q & A

Basic Research Questions

Q. How is the molecular structure of cobalt(II) hexafluoroacetylacetonate hydrate characterized in synthesis protocols?

- Methodological Answer : The compound’s structure is typically confirmed via X-ray crystallography to resolve coordination geometry (e.g., octahedral or tetrahedral). Spectroscopic methods like FT-IR and NMR are used to verify ligand binding and hydration states. For example, the anhydrous form of copper(II) hexafluoroacetylacetonate exhibits distinct IR peaks for C=O and C-F bonds, which can guide analogous analysis for cobalt .

Q. What experimental techniques are used to determine hydration content in metal β-diketonate complexes?

- Methodological Answer : Thermogravimetric analysis (TGA) under inert gas (e.g., N₂) is employed to measure mass loss corresponding to water release. Differential scanning calorimetry (DSC) complements TGA by identifying phase transitions. For copper(II) hexafluoroacetylacetonate hydrate, dehydration occurs at ~100°C, a framework applicable to cobalt derivatives .

Q. How does this compound compare to other Group 10/11 metal β-diketonates in precursor stability?

- Methodological Answer : Stability is assessed via sublimation temperature and decomposition kinetics. Nickel(II) hexafluoroacetylacetonate hydrate sublimes at 70–100°C under vacuum, while platinum analogs decompose above 220°C. Cobalt derivatives likely require controlled atmospheres (e.g., Ar) during thermal processing to prevent oxidation .

Advanced Research Questions

Q. What strategies optimize atomic layer deposition (ALD) parameters for cobalt oxide thin films using this precursor?

- Methodological Answer : ALD cycles involve alternating pulses of the cobalt precursor and oxidizing agents (e.g., H₂O, O₃). Temperature windows (e.g., 200–300°C) must balance precursor decomposition and film purity. For copper analogs, isopropanol as a reducing agent improves film conductivity; similar co-reagents may enhance cobalt oxide crystallinity .

Q. How can catalytic activity of cobalt(II) hexafluoroacetylacetonate-derived nanomaterials be evaluated in oxygen evolution reactions (OER)?

- Methodological Answer : Electrochemical testing in 1 M KOH with rotating disk electrodes (RDEs) quantifies OER overpotential and Tafel slopes. Comparative studies with Pt/GNPs or Ni-Pt alloys (synthesized via supercritical CO₂ deposition) provide benchmarks for turnover frequency and durability .

Q. What analytical approaches resolve contradictions in reported thermal decomposition data for β-diketonate complexes?

- Methodological Answer : Discrepancies in decomposition temperatures (e.g., 220°C vs. 260°C) arise from differing atmospheric conditions (air vs. inert gas). High-resolution mass spectrometry (HRMS) and in situ X-ray diffraction (XRD) during heating can identify intermediate phases and validate decomposition pathways .

Q. How do ligand fluorination and hydration states influence precursor reactivity in chemical vapor deposition (CVD)?

- Methodological Answer : Fluorinated ligands (e.g., hexafluoroacetylacetonate) lower precursor melting points and enhance volatility. Hydrated forms require pre-dehydration steps in CVD reactors to avoid oxygen contamination. For copper(II) analogs, sublimation at 0.5 mmHg yields anhydrous precursors; cobalt derivatives may require similar protocols .

Safety and Handling

Q. What containment measures mitigate risks during high-temperature synthesis with cobalt β-diketonates?

- Methodological Answer : Use gloveboxes under N₂ for precursor handling to prevent moisture absorption. Ventilated exhaust systems with HEPA filters capture particulate matter during sublimation. Cobalt perchlorate analogs are classified as Group 2B carcinogens, necessitating PPE (gloves, lab coats) and fume hoods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.